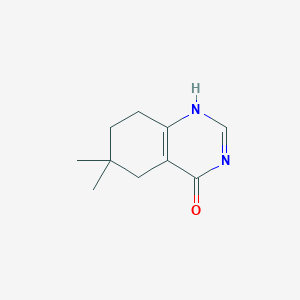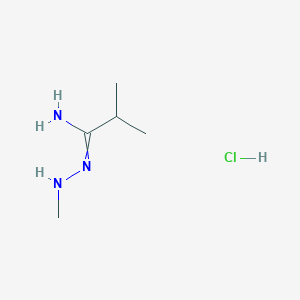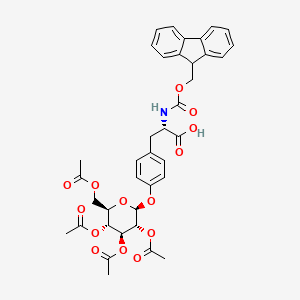
Abamine SG oxalic acid salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Abamine SG oxalic acid salt is a chemical compound with the molecular formula (E)-3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)-N-(2-methoxy-2-oxoethyl)prop-2-en-1-aminium carboxyformate. It is known for its applications in various scientific research fields, particularly in plant biology and chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Abamine SG oxalic acid salt involves the reaction of (E)-3-(3,4-dimethoxyphenyl)-N-(4-fluorobenzyl)-N-(2-methoxy-2-oxoethyl)prop-2-en-1-aminium with oxalic acid. The reaction typically occurs under controlled conditions to ensure the formation of the desired salt. The process involves the following steps:
- Dissolution of the aminium compound in an appropriate solvent.
- Addition of oxalic acid to the solution.
- Stirring the mixture at a specific temperature to facilitate the reaction.
- Isolation and purification of the resulting salt through crystallization or other suitable methods.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Large-scale dissolution of the aminium compound.
- Controlled addition of oxalic acid.
- Maintenance of reaction conditions to ensure high yield and purity.
- Use of industrial crystallization techniques for purification.
化学反应分析
Types of Reactions
Abamine SG oxalic acid salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
科学研究应用
Abamine SG oxalic acid salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Plays a role in studying plant hormone signaling pathways, particularly abscisic acid signaling.
Medicine: Investigated for potential therapeutic applications due to its biological activity.
Industry: Utilized in the production of specialized chemicals and materials.
作用机制
The mechanism of action of Abamine SG oxalic acid salt involves its interaction with specific molecular targets. In plant biology, it affects the abscisic acid signaling pathway by modulating the activity of receptors and enzymes involved in the pathway. This modulation leads to changes in physiological responses such as stomatal closure and stress tolerance.
相似化合物的比较
Similar Compounds
Abscisic acid: A plant hormone involved in stress responses and developmental processes.
Quinabactin: An agonist that activates abscisic acid receptors.
AS6: An antagonist that disrupts abscisic acid receptor interactions.
Uniqueness
Abamine SG oxalic acid salt is unique due to its specific structure and ability to modulate abscisic acid signaling in plants. Unlike other compounds, it has a distinct molecular configuration that allows it to interact with multiple targets within the signaling pathway, making it a valuable tool in plant biology research.
属性
IUPAC Name |
[(E)-3-(3,4-dimethoxyphenyl)prop-2-enyl]-[(4-fluorophenyl)methyl]-(4-methoxy-4-oxobutyl)azanium;2-hydroxy-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28FNO4.C2H2O4/c1-27-21-13-10-18(16-22(21)28-2)6-4-14-25(15-5-7-23(26)29-3)17-19-8-11-20(24)12-9-19;3-1(4)2(5)6/h4,6,8-13,16H,5,7,14-15,17H2,1-3H3;(H,3,4)(H,5,6)/b6-4+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDUZCZETKFWAF-CVDVRWGVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC[NH+](CCCC(=O)OC)CC2=CC=C(C=C2)F)OC.C(=O)(C(=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C[NH+](CCCC(=O)OC)CC2=CC=C(C=C2)F)OC.C(=O)(C(=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30FNO8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Tert-butyl 3-methyl-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B8023982.png)


![(3aR,6aR)-hexahydro-2H-furo[2,3-c]pyrrole](/img/structure/B8024002.png)

![{3-[2-(4-Morpholinyl)ethoxy]phenyl}acetic acid hydrochloride, AldrichCPR](/img/structure/B8024023.png)
![[(2R,3R,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-[5-[(2-methylpropan-2-yl)oxycarbonylamino]pentoxy]oxan-2-yl]methyl acetate](/img/structure/B8024027.png)

